BenchChemオンラインストアへようこそ!

2-(Aminomethyl)benzenesulfonamide hydrochloride

CETP inhibition positional isomer SAR cardiovascular target

This ortho-substituted aminomethylbenzenesulfonamide hydrochloride (CAS 857246-96-9) is essential for structure-activity relationship (SAR) panels where positional isomer profiling against para (Mafenide) and meta analogs is critical. Its unique geometry enables intramolecular cyclization to benzisothiazoline and benzothiadiazepine scaffolds inaccessible from other isomers. As the hydrochloride salt, it offers superior aqueous solubility for reliable assay formulation. Use it as a positional control in CETP screening or a negative control in mitochondrial carbonic anhydrase VA/VB studies to benchmark target engagement. ≥97% purity ensures lot-to-lot reproducibility in demanding medicinal chemistry programs.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69
CAS No. 857246-96-9
Cat. No. B2766103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)benzenesulfonamide hydrochloride
CAS857246-96-9
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)S(=O)(=O)N.Cl
InChIInChI=1S/C7H10N2O2S.ClH/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
InChIKeyKOTLNUHTIVAZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminomethyl)benzenesulfonamide Hydrochloride CAS 857246-96-9: Baseline Chemical Identity and Structural Class for Research Procurement


2-(Aminomethyl)benzenesulfonamide hydrochloride (CAS 857246-96-9) is an ortho-substituted benzenesulfonamide derivative bearing a primary aminomethyl group at the 2-position of the benzene ring. Its molecular formula is C7H11ClN2O2S, with a molecular weight of 222.69 g/mol [1]. The compound exists as the hydrochloride salt, enhancing aqueous solubility relative to the free base, and appears as a powder with a purity specification commonly reported at 97% . As a member of the aminomethylbenzenesulfonamide class, it shares the sulfonamide pharmacophore essential for carbonic anhydrase (CA) inhibition and related enzymatic targeting [2], yet its ortho substitution geometry differentiates it from the clinically employed para isomer (Mafenide, CAS 138-37-4) and the meta isomer (CAS 670280-13-4).

Why Generic Substitution of 2-(Aminomethyl)benzenesulfonamide Hydrochloride (CAS 857246-96-9) with Class Analogs Compromises Experimental Reproducibility


Interchanging 2-(aminomethyl)benzenesulfonamide hydrochloride with its positional isomers or alternative benzenesulfonamide derivatives without experimental validation introduces substantial risk of altered biological activity, target selectivity, and physicochemical behavior. Systematic studies of benzenesulfonamide positional isomers reveal that para-substituted derivatives consistently exhibit greater inhibitory activity than ortho- and meta- analogues across multiple target classes, irrespective of the nature of the substituent [1]. This positional sensitivity arises from differential binding modes within enzyme active sites, where the ortho aminomethyl group may impose steric constraints or alter hydrogen-bonding geometry relative to the para configuration [2]. Furthermore, the hydrochloride salt form confers distinct solubility and handling properties compared to the free base, directly affecting experimental formulation and reproducibility [3]. The following quantitative evidence demonstrates exactly where and why this specific ortho-substituted hydrochloride cannot be freely substituted.

Quantitative Differentiation Evidence for 2-(Aminomethyl)benzenesulfonamide Hydrochloride (CAS 857246-96-9): Comparator-Based Activity and Selectivity Data


Ortho vs. Para vs. Meta Aminomethylbenzenesulfonamide: Positional Isomer Activity Divergence in CETP Inhibition

Direct head-to-head comparison of ortho-, meta-, and para-substituted benzenesulfonamide derivatives reveals that para-substituted compounds exhibit substantially greater CETP inhibitory activity than their ortho- and meta- counterparts [1]. This positional effect is independent of the substituent type (CH3, Cl, or NO2), indicating a fundamental geometric requirement for target engagement that the ortho isomer fails to satisfy [1]. While the target compound (ortho isomer) has not been directly evaluated in this assay, its positional identity predicts reduced CETP inhibition relative to para-substituted analogs, a critical distinction for studies where target selectivity is paramount.

CETP inhibition positional isomer SAR cardiovascular target

Carbonic Anhydrase II Inhibition: Ortho-Substituted Benzenesulfonamide (Orthanilamide) vs. Para-Aminomethyl Analog (Mafenide)

Cross-study comparison of structurally related benzenesulfonamides demonstrates that ortho-substituted compounds (represented by orthanilamide, 2-aminobenzenesulfonamide) and para-aminomethyl derivatives (p-aminomethylbenzenesulfonamide) exhibit markedly different carbonic anhydrase inhibition profiles [1]. Orthanilamide acts as an inhibitor of CA IX/CA9 , while p-aminomethylbenzenesulfonamide (Mafenide) inhibits CA II with an IC50 of 0.0058 mM (5.8 µM) [1]. The target compound, bearing both ortho substitution and an aminomethyl group, occupies a unique structural space that may confer a hybrid inhibition profile not achievable with either reference compound alone.

carbonic anhydrase inhibition isozyme selectivity enzymatic assay

Mitochondrial Carbonic Anhydrase Inhibition: Comparative Potency of p-Aminomethylbenzenesulfonamide vs. Clinical Sulfonamides

In functional ureagenesis assays using intact guinea pig hepatocytes, p-aminomethylbenzenesulfonamide (the para isomer of the target compound) exhibits substantially weaker inhibition of mitochondrial carbonic anhydrase compared to clinical sulfonamide drugs [1]. The concentration required to reduce urea synthesis by 50% (I50) is 5.0 mM for p-aminomethylbenzenesulfonamide, versus 0.07 mM for ethoxzolamide and 0.7 mM for acetazolamide [1]. The ortho isomer (target compound) is predicted to exhibit further reduced mitochondrial uptake or altered intramitochondrial binding due to steric constraints imposed by the ortho aminomethyl group, potentially widening this potency gap.

mitochondrial carbonic anhydrase ureagenesis I50 comparison

Synthetic Versatility: Ortho-Substituted Aminomethylbenzenesulfonamide as a Scaffold for Heterocyclic Compound Generation

The ortho aminomethylbenzenesulfonamide scaffold uniquely enables cyclization reactions that are geometrically inaccessible to para and meta isomers. Catalytic reduction of 2-acetamidomethyl-4-chlorobenzenesulfonamide over 10% palladium-carbon yields o-aminomethylbenzenesulfonamide hydrochloride, which can undergo fusion with its free base to form 5-chloro-1,2-benzisothiazoline 1,1-dioxide, a novel heterocyclic structure [1]. Reaction with ethyl orthoformate produces 7-chloro-2,5-dihydro-1,2,4-benzothiadiazepine 1,1-dioxide [1]. These cyclization pathways depend critically on the proximity of the aminomethyl and sulfonamide groups—a spatial arrangement unique to the ortho isomer.

heterocyclic synthesis benzothiadiazepine scaffold diversification

Evidence-Backed Application Scenarios for 2-(Aminomethyl)benzenesulfonamide Hydrochloride (CAS 857246-96-9)


Positional Isomer SAR Studies in Carbonic Anhydrase Inhibitor Development

When building a structure-activity relationship (SAR) panel for carbonic anhydrase inhibitors, inclusion of the ortho isomer is essential to establish the positional dependence of enzyme inhibition. Comparative testing against the para isomer (p-aminomethylbenzenesulfonamide, IC50 = 5.8 µM for CA II [1]) and orthanilamide (2-aminobenzenesulfonamide, CA IX inhibitor [2]) enables deconvolution of how the aminomethyl group's spatial orientation affects isozyme selectivity and binding affinity. This is particularly relevant for programs targeting tumor-associated CA IX/XII where positional isomer profiling informs lead optimization.

Mitochondrial Carbonic Anhydrase V Functional Studies Requiring Weak Inhibitor Controls

For studies examining mitochondrial carbonic anhydrase V in hepatic ureagenesis or other metabolic pathways, the ortho isomer may serve as a weak or negative control compound. The para isomer exhibits an I50 of 5.0 mM in urea synthesis assays—already 71-fold less potent than ethoxzolamide (I50 = 0.07 mM) and 7-fold less potent than acetazolamide (I50 = 0.7 mM) [1]. The ortho geometry is predicted to further reduce mitochondrial access or binding, making it suitable as a baseline control when evaluating more potent, structurally related CA V inhibitors.

Heterocyclic Library Synthesis via Ortho-Specific Intramolecular Cyclization

This compound is a strategic building block for generating benzisothiazoline and benzothiadiazepine heterocycles that are structurally inaccessible from para or meta isomers. Catalytic reduction over 10% Pd-C yields the free base, which undergoes fusion with the hydrochloride salt to form 5-chloro-1,2-benzisothiazoline 1,1-dioxide; reaction with ethyl orthoformate produces 7-chloro-2,5-dihydro-1,2,4-benzothiadiazepine 1,1-dioxide [2]. These transformations exploit the ortho geometry for intramolecular cyclization, enabling access to novel chemical space in medicinal chemistry programs.

CETP Inhibitor Screening Panels with Positional Isomer Controls

In high-throughput screening campaigns targeting cholesteryl ester transfer protein (CETP) for cardiovascular indications, the ortho isomer serves as a positional control. Systematic studies demonstrate that para-substituted benzenesulfonamides exhibit greater CETP inhibitory activity than ortho- and meta- analogues at 10 µM, irrespective of substituent type [3]. Including the ortho isomer in screening panels provides a benchmark for identifying compounds that achieve target engagement despite unfavorable geometry, or conversely, for flagging false positives arising from non-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Aminomethyl)benzenesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.